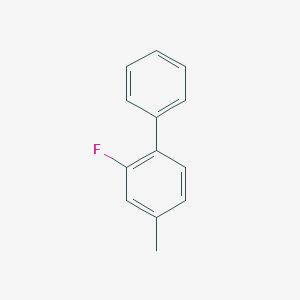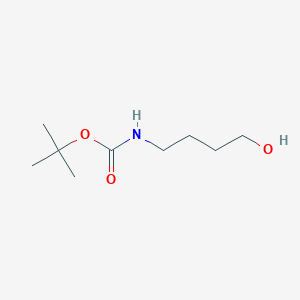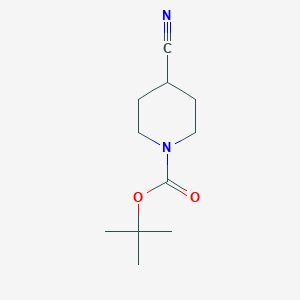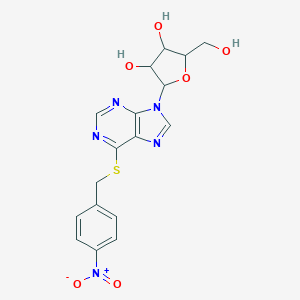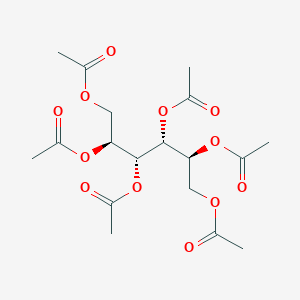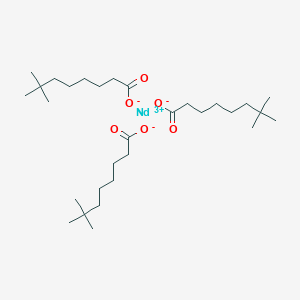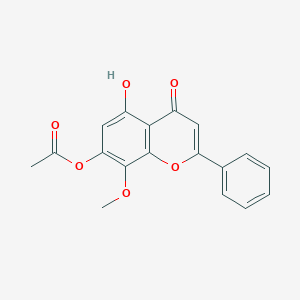
5-Hydroxy-7-acetoxy-8-methoxyflavone
Overview
Description
5-Hydroxy-7-acetoxy-8-methoxyflavone: is a flavonoid compound known for its diverse biological activities. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom. This compound is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities .
Mechanism of Action
Target of Action
5-Hydroxy-7-acetoxy-8-methoxyflavone, a flavonoid compound, primarily targets lipid peroxidation processes . It also has potential interactions with histone demethylase , which plays a crucial role in gene expression regulation .
Mode of Action
This compound inhibits lipid peroxidation, a process that can lead to cell damage . It may also interact with histone demethylase, potentially affecting gene expression . Furthermore, it’s suggested that this compound might have anti-influenza virus activity .
Biochemical Pathways
Its ability to inhibit lipid peroxidation suggests it may impact pathways related to oxidative stress . Additionally, its potential interaction with histone demethylase indicates it could influence gene expression pathways .
Pharmacokinetics
It’s known that flavonoids, in general, are part of the normal diet and are likely safe when consumed as part of food . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
It’s suggested that this compound might reduce inflammation and affect the way the liver processes cholesterol and other blood fats . It’s also thought that it might reduce the spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone typically involves the acetylation of 5-hydroxy-8-methoxyflavone. The process includes the following steps:
Starting Material: 5-Hydroxy-8-methoxyflavone.
Acetylation: The hydroxyl group at position 7 is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxy-7-acetoxy-8-methoxyflavone can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding dihydroflavone derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroflavone derivatives.
Substitution: Various substituted flavones depending on the nucleophile used
Scientific Research Applications
Chemistry:
Antioxidant Studies: 5-Hydroxy-7-acetoxy-8-methoxyflavone is used in studies to evaluate its antioxidant properties and its ability to scavenge free radicals.
Biology:
Enzyme Inhibition: The compound has been studied for its inhibitory effects on enzymes such as sialidase, which is involved in various biological processes.
Medicine:
Anti-inflammatory: Research has shown that this compound exhibits significant anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases.
Antiviral: The compound has demonstrated activity against certain viruses, including the influenza virus.
Industry:
Comparison with Similar Compounds
5-Hydroxy-7-methoxyflavone: Lacks the acetoxy group at position 7.
7-Acetoxyflavone: Lacks the hydroxyl and methoxy groups at positions 5 and 8, respectively.
5,7-Diacetoxy-8-methoxyflavone: Contains an additional acetoxy group at position 5.
Uniqueness:
Properties
IUPAC Name |
(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10(19)23-15-9-13(21)16-12(20)8-14(11-6-4-3-5-7-11)24-18(16)17(15)22-2/h3-9,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRDFENYJDAHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


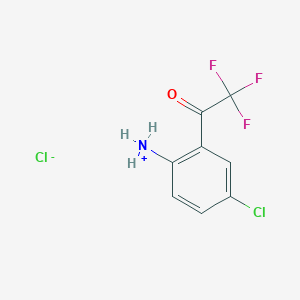
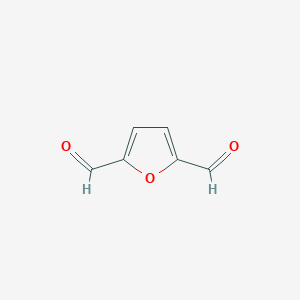
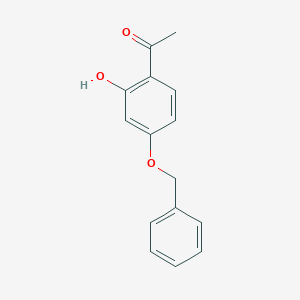
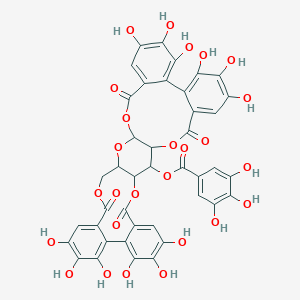
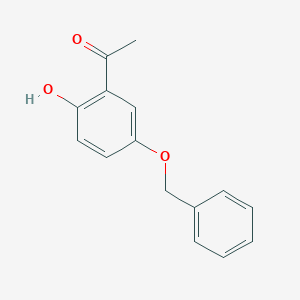

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)
